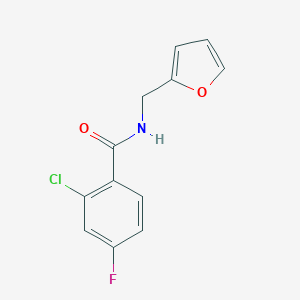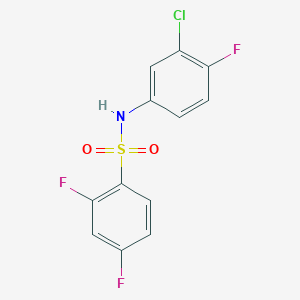
N,N-diallyl-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-1,3-benzodioxole-5-carboxamide, also known as safrole amide, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. Safrole amide is synthesized from safrole, which is a natural organic compound found in sassafras oil and other plants.
Mechanism of Action
The mechanism of action of N,N-diallyl-1,3-benzodioxole-5-carboxamide amide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Safrole amide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and act as an analgesic in animal models of pain. It has also been shown to increase the levels of dopamine in the brain, which may be responsible for its potential use in the treatment of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-diallyl-1,3-benzodioxole-5-carboxamide amide in lab experiments is that it is relatively easy to synthesize from N,N-diallyl-1,3-benzodioxole-5-carboxamide, which is readily available. However, there are limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many potential future directions for research on N,N-diallyl-1,3-benzodioxole-5-carboxamide amide. One area of interest is its potential use as a treatment for cancer, either alone or in combination with other drugs. Another area of interest is its potential use as a treatment for Parkinson's disease, which requires further investigation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
Safrole amide is synthesized from N,N-diallyl-1,3-benzodioxole-5-carboxamide through a series of chemical reactions. First, N,N-diallyl-1,3-benzodioxole-5-carboxamide is converted to isoN,N-diallyl-1,3-benzodioxole-5-carboxamide through a catalytic hydrogenation reaction. IsoN,N-diallyl-1,3-benzodioxole-5-carboxamide is then reacted with hydroxylamine hydrochloride to form isoN,N-diallyl-1,3-benzodioxole-5-carboxamide oxime. Finally, the oxime is reduced with lithium aluminum hydride to produce N,N-diallyl-1,3-benzodioxole-5-carboxamide amide.
Scientific Research Applications
Safrole amide has been studied for its potential pharmacological properties, including its ability to inhibit the growth of cancer cells, reduce inflammation, and act as an analgesic. It has also been investigated for its potential use as a treatment for Parkinson's disease.
properties
Product Name |
N,N-diallyl-1,3-benzodioxole-5-carboxamide |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H15NO3/c1-3-7-15(8-4-2)14(16)11-5-6-12-13(9-11)18-10-17-12/h3-6,9H,1-2,7-8,10H2 |
InChI Key |
AJOPFDVOYPQJHR-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)


![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)

![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)